Inhibition of LDL Oxidative Modification: Superior Potency Versus Probucol and Vitamin E
S12340 demonstrates superior potency in inhibiting human LDL oxidative modification compared to probucol and vitamin E. A concentration of 0.5 µM S12340 was sufficient to return electrophoretic mobility and thiobarbituric acid reactive substances (TBARS) to near-normal values in human LDL challenged with copper ions or cultured endothelial cells [1]. In contrast, probucol requires a concentration of 1.30 µM to achieve 50% inhibition (IC50) of TBARS formation in a similar Cu²⁺-catalyzed LDL oxidation assay, and vitamin E exhibits an IC50 of 5.9 µM in a lipoprotein peroxidation system [2][3]. The quantitative difference indicates that S12340 is at least 2.6-fold more potent than probucol and 11.8-fold more potent than vitamin E under these assay conditions.
| Evidence Dimension | Concentration required to inhibit LDL oxidation |
|---|---|
| Target Compound Data | 0.5 µM (returns TBARS/electrophoretic mobility to near-normal) |
| Comparator Or Baseline | Probucol: 1.30 µM (IC50 for TBARS) [2]; Vitamin E: 5.9 µM (IC50 for lipid peroxidation) [3] |
| Quantified Difference | S12340 achieves near-complete normalization at 0.5 µM, a concentration 2.6-fold lower than probucol's IC50 and 11.8-fold lower than vitamin E's IC50. |
| Conditions | In vitro human LDL oxidation induced by Cu²⁺ (10 µM) or cultured endothelial cells; TBARS assay and electrophoretic mobility measurement [1]. Comparator data from Cu²⁺-catalyzed human LDL oxidation (24h) for probucol [2] and Fe-ADP free radical generating system for vitamin E [3]. |
Why This Matters
The substantially lower effective concentration of S12340 translates to a higher specific activity, reducing the required mass for in vitro experiments and potentially minimizing off-target effects associated with higher compound loads.
- [1] Breugnot C, Privat S, Guillonneau C, Regnier G, Bouzom F, Vilaine JP, Lenaers A. S 12340: a potent inhibitor of the oxidative modification of low-density lipoprotein in vitro and ex vivo in WHHL rabbits. J Pharmacol Exp Ther. 1994;269(2):515-520. View Source
- [2] Hanna AN, Feller DR, Witiak DT, Newman HA. Inhibition of low density lipoprotein oxidation by thyronines and probucol. Biochem Pharmacol. 1993;45(3):753-762. View Source
- [3] Packer L, Cadenas E, Davies KJA. The importance of lipid solubility in antioxidants and free radical generating systems for determining lipoprotein peroxidation. In: Free Radicals and Antioxidants in Nutrition. 1993. p. 29-45. View Source
